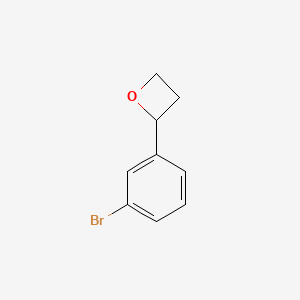

2-(3-Bromophenyl)oxetane

Description

2-(3-Bromophenyl)oxetane is a four-membered cyclic ether (oxetane) with a bromine-substituted phenyl group attached at the 2-position of the ring. The bromine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties. This compound is relevant in medicinal chemistry and organic synthesis due to the oxetane ring’s ability to modulate solubility, metabolic stability, and lipophilicity ().

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

2-(3-bromophenyl)oxetane |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9H,4-5H2 |

InChI Key |

UDLDGMXHWQOQMB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening or cyclization reactions. One common method is the reaction of 3-bromophenylacetaldehyde with trimethyloxosulfonium iodide to form the oxetane ring . Another approach involves the use of sodium anion of an NTs-sulfoximine to achieve the cyclization .

Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)oxetane may involve large-scale epoxide ring-opening reactions using dimethyloxosulfonium methylide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.

Oxidation and Reduction: The oxetane ring can be opened or modified through oxidation or reduction reactions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Epoxide Ring Opening: Employs dimethyloxosulfonium methylide and moderate heating.

Major Products:

- Substituted phenyl oxetanes

- Various oxetane derivatives depending on the reagents and conditions used .

Scientific Research Applications

While the compound "2-(3-Bromophenyl)oxetane" is mentioned in one of the search results , the search results primarily discuss a related compound, "3-(3-Bromophenyl)oxetane-3-carbaldehyde." Therefore, the following information pertains mainly to "3-(3-Bromophenyl)oxetane-3-carbaldehyde" and other similar compounds, with limited information available specifically for "2-(3-Bromophenyl)oxetane."

3-(3-Bromophenyl)oxetane-3-carbaldehyde

3-(3-Bromophenyl)oxetane-3-carbaldehyde is a chemical compound with a unique structure featuring a bromophenyl group attached to an oxetane ring and a carbaldehyde functional group.

Chemical Structure and Properties:

- Molecular Formula:

- Molecular Weight: Approximately 241.08 g/mol

- The presence of bromine enhances the compound's reactivity, making it suitable for chemical transformations. The aldehyde group allows for synthetic applications in forming complex organic molecules.

Preparation Methods:

- The synthesis typically involves reacting 3-bromophenol with oxetane-3-carbaldehyde under specific conditions.

- The reaction is carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).

- The reaction mixture is heated to facilitate the formation of the desired compound.

- Industrial production may involve large-scale reactions using continuous flow reactors for precise control of temperature and pressure to ensure consistent product quality.

- Purification techniques like recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions:

- 3-(3-Bromophenyl)oxetane-3-carbaldehyde can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Oxidizing agents such as potassium permanganate () or chromic acid () can be used. Oxidation can yield carboxylic acids or ketones.

- Reduction: Reducing agents like lithium aluminum hydride () or sodium borohydride () can be used. Reduction reactions can produce alcohols or amines.

- Substitution: Nucleophiles such as amines or alcohols may be involved, typically in the presence of a catalyst. Substitution reactions can result in the formation of ethers, esters, or amides.

Scientific Research Applications

3-(3-Bromophenyl)oxetane-3-carbaldehyde has applications across various scientific fields:

- Chemistry: It is used as a building block in organic synthesis, particularly in constructing complex molecules.

- Biology: It serves as a probe in biological studies to investigate enzyme-substrate interactions and metabolic pathways.

- Medicine: It has potential therapeutic applications, including developing new drugs targeting specific diseases.

- Industry: It is utilized in manufacturing advanced materials and chemical intermediates.

The biological activity of 3-(3-Bromophenyl)oxetane-3-carbaldehyde remains largely unexplored. Structurally similar compounds and their activities:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Oxetane derivative | Contains carboxylic acid functionality | Antimicrobial properties noted |

| 2-(4-Bromophenyl)oxirane | Epoxide | Similar cyclic ether structure | Potential enzyme inhibitor |

| 4-Methyl-2-(4-bromophenyl)oxirane | Epoxide | Substituted epoxide | Limited studies on activity |

While specific mechanisms of action for 3-(3-Bromophenyl)oxetane-3-carbaldehyde have not been established, compounds with oxetane structures can interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions, potentially modulating enzyme activity or receptor signaling pathways.

Case Studies and Research Findings

Research on related oxetanes provides insights into potential applications:

- Antimicrobial Activity : Similar oxetanes have been evaluated for their antimicrobial properties against various bacterial strains, showing significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitubercular Activity : Some oxetane derivatives were screened for antitubercular activity against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies revealing that specific substitutions could enhance efficacy significantly compared to standard treatments.

Oxetanes in Drug Discovery

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)oxetane involves its ability to act as a hydrogen-bond acceptor and donor due to the strained C−O−C bond angle in the oxetane ring . This property allows it to interact with various molecular targets and pathways, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxetane Derivatives

Positional Isomers on the Oxetane Ring

2-(4-Bromophenyl)oxetane (CAS 25574-16-7)

- Structure : Bromophenyl group at the 2-position of oxetane, with bromine in the para position on the phenyl ring.

- Properties : Increased electrophilicity due to the para-bromine’s electron-withdrawing nature, enhancing reactivity in substitution reactions ().

3-(3-Bromophenyl)oxetane (CAS 1044507-52-9)

- Structure : Bromophenyl group at the 3-position of oxetane.

- Properties : The 3-substitution avoids chirality, simplifying synthesis and purification (). 3-Substituted oxetanes often exhibit improved metabolic stability compared to 2-substituted isomers, as seen in γ-secretase inhibitors ().

- Applications : Used as an organic synthesis intermediate and in pharmaceutical research ().

3-(2-Bromophenyl)oxetane (CAS 1425412-25-4)

Substitution on the Phenyl Ring

3-(4-Bromophenyl)-3-methyloxetane (CAS 1123172-43-9)

- Structure : Methyl and para-bromophenyl groups at the 3-position of oxetane.

- Similarity score to 2-(3-Bromophenyl)oxetane: 0.94 ().

- Applications: Not explicitly stated but likely used in medicinal chemistry for property modulation ().

Physicochemical and Biochemical Properties

Lipophilicity and Solubility

- 2-Substituted Oxetanes : Generally higher lipophilicity than 3-substituted variants, which may lead to faster metabolic degradation ().

- 3-Substituted Oxetanes : Lower lipophilicity due to favorable spatial arrangement, improving microsomal stability (). For example, 3-substituted oxetane derivatives in γ-secretase inhibitors showed reduced CYP450-mediated oxidation ().

Stability and Reactivity

- Electron Effects : The meta-bromine in 2-(3-Bromophenyl)oxetane offers moderate electron withdrawal compared to para-bromine in 2-(4-Bromophenyl)oxetane, affecting electrophilic substitution rates ().

- Ring Strain : The oxetane ring’s inherent strain (smaller than cyclopropane but larger than tetrahydrofuran) balances stability and reactivity. 3,3-Disubstitution (e.g., 3-(3-Bromophenyl)-3-methyloxetane) further stabilizes the ring ().

Data Tables

Table 1: Structural and Physical Properties of Brominated Oxetanes

Biological Activity

2-(3-Bromophenyl)oxetane is a compound that has garnered interest in medicinal chemistry due to its structural features, particularly the oxetane ring, which is known for its unique properties. While research specifically on 2-(3-Bromophenyl)oxetane is limited, studies on related compounds and oxetanes in general provide insights into its potential biological activities.

Structural Characteristics

The oxetane moiety is a four-membered cyclic ether that can enhance the metabolic stability of compounds and influence their pharmacokinetic properties. The presence of the bromophenyl group can also affect the compound's interactions with biological targets, potentially enhancing its efficacy in various applications.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-Bromophenyl)oxetane often exhibit diverse biological activities, including anti-cancer properties, enzyme inhibition, and modulation of cellular pathways. The following sections summarize key findings related to the biological activity of oxetanes and their derivatives.

Table of Biological Activities

Case Studies and Research Findings

- Oxetanes in Drug Discovery : Recent studies have highlighted the role of oxetanes as bioisosteres, which can replace carbonyl or dimethyl groups in drug design. This has led to an "oxetane rush" in medicinal chemistry, where their inclusion has been linked to improved solubility and pharmacokinetic profiles in drug candidates undergoing clinical trials for conditions such as acute myeloid leukemia and multiple sclerosis .

- Anti-cancer Properties : A study focusing on 3-bromophenyl derivatives demonstrated significant anti-invasive properties against cancer cells. The compound was shown to inhibit cell invasion markedly in vitro and reduce tumor growth in vivo without affecting certain proteolytic enzymes . This suggests that 2-(3-Bromophenyl)oxetane may possess similar or enhanced anti-cancer properties due to its structural characteristics.

- Enzyme Interaction : Research into related oxetanes indicates that they may interact with various biological macromolecules, potentially acting as enzyme inhibitors or modulators in critical cellular pathways. This interaction could be pivotal for developing therapeutic agents targeting specific diseases.

- Comparative Studies : Studies on 3-formylchromone derivatives have shown tumor-specific cytotoxicity without clear relationships between structure and activity, indicating complex mechanisms at play that may also apply to oxetane derivatives like 2-(3-Bromophenyl)oxetane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.